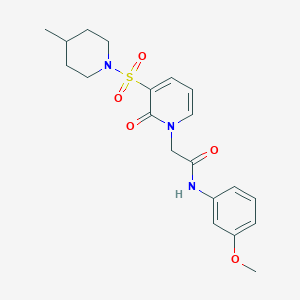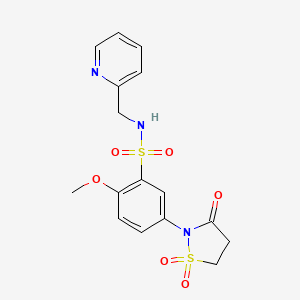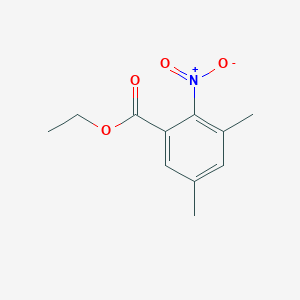![molecular formula C11H11NO3 B2714971 2-[3-(1-Cyanoethoxy)phenyl]acetic acid CAS No. 1249390-97-3](/img/structure/B2714971.png)
2-[3-(1-Cyanoethoxy)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(1-Cyanoethoxy)phenyl]acetic acid” is an organic compound with the CAS Number: 1249390-97-3 . It has a molecular weight of 205.21 . The compound is typically in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11NO3 . The Inchi Code is 1S/C11H11NO3/c1-8(7-12)15-10-4-2-3-9(5-10)6-11(13)14/h2-5,8H,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 205.21 . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Environmental and Toxicological Studies
Herbicide Toxicity and Environmental Impact Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related herbicide, reveals concerns about its environmental presence and toxic effects on non-target organisms. Studies suggest that future research on herbicides like 2,4-D should focus on molecular biology, especially gene expression, assessment of exposure in humans or other vertebrate bioindicators, and pesticide degradation studies (Islam et al., 2017).
Chemical and Biological Applications
Antioxidant Activity and Potential Applications Research on hydroxycinnamic acids, which share functional groups with the compound , outlines their significant antioxidant activities and applications in food engineering, medicine, and pharmacy. Studies detail various assays used to determine antioxidant activity, highlighting the importance of these compounds in mitigating oxidative stress-related diseases (Shahidi & Chandrasekara, 2010).
Pharmacological and Industrial Importance of Derivatives Caffeic acid derivatives, including those structurally related to the compound of interest, have been extensively studied for their broad spectrum of biological activities and potential therapeutic applications. These studies emphasize the importance of the phenylpropanoid framework in drug discovery programs and the development of new chemical entities with therapeutic interest (Silva, Oliveira, & Borges, 2014).
Potential Therapeutic Uses and Mechanisms
Mechanisms of Action in Psychiatry N-acetylcysteine (NAC), while not directly related, provides a case study for the potential psychiatric applications of compounds capable of modulating glutamatergic, neurotrophic, and inflammatory pathways. Research suggests that compounds like NAC, through their action on these pathways, offer promising results in treating psychiatric disorders, indicating potential research directions for similar compounds (Dean, Giorlando, & Berk, 2011).
Eigenschaften
IUPAC Name |
2-[3-(1-cyanoethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(7-12)15-10-4-2-3-9(5-10)6-11(13)14/h2-5,8H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCTSZIXPMGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2714891.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)

![benzyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2714897.png)
![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2714900.png)

![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714903.png)
![1-(2,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714905.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2714906.png)
![3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B2714908.png)
![2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2714909.png)
![(Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2714911.png)